3-Ethyl-5-[(9-methyl-4-oxo-2-pyrrolidinyl(5-hydropyridino[1,2-a]pyrimidin-3-yl))methylene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-Ethyl-5-[(9-methyl-4-oxo-2-pyrrolidinyl(5-hydropyridino[1,2-a]pyrimidin-3-yl))methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that incorporates multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-[(9-methyl-4-oxo-2-pyrrolidinyl(5-hydropyridino[1,2-a]pyrimidin-3-yl))methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-[(9-methyl-4-oxo-2-pyrrolidinyl(5-hydropyridino[1,2-a]pyrimidin-3-yl))methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
3-Ethyl-5-[(9-methyl-4-oxo-2-pyrrolidinyl(5-hydropyridino[1,2-a]pyrimidin-3-yl))methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its unique structure and reactivity profile make it a potential lead compound for drug discovery and development, particularly in the search for new therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical versatility.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-[(9-methyl-4-oxo-2-pyrrolidinyl(5-hydropyridino[1,2-a]pyrimidin-3-yl))methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrrolidine Derivatives: These compounds also contain a pyrrolidine ring and are used in various medicinal and industrial applications.
Thiazolidinones: These compounds have a thiazolidinone core structure and are studied for their potential therapeutic properties.
Uniqueness
What sets 3-Ethyl-5-[(9-methyl-4-oxo-2-pyrrolidinyl(5-hydropyridino[1,2-a]pyrimidin-3-yl))methylene]-2-thioxo-1,3-thiazolidin-4-one apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets and makes it a versatile compound for various applications.
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-3-22-18(25)14(27-19(22)26)11-13-16(21-8-4-5-9-21)20-15-12(2)7-6-10-23(15)17(13)24/h6-7,10-11H,3-5,8-9H2,1-2H3/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUBVGWQXFVHQA-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCCC4)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCCC4)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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